2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine

Lipophilicity Drug Design Physicochemical Properties

Researchers developing kinase inhibitors require scalable, high-purity intermediates with predictable reactivity. 2-Benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine (≥97%, MW 243.69) addresses this gap as a versatile pyrazolo[4,3-c]pyridine scaffold with a 4-Cl site for nucleophilic aromatic substitution (SNAr), enabling rapid diversification into focused kinase inhibitor libraries. - Efficient SAR exploration: The 4-Cl handle accepts amines, alcohols, or thiols for fragment growing or linking strategies. - Reproducible synthesis: Defined substitution pattern ensures consistent reactivity and batch-to-batch reliability. - Supply assurance: Available in gram-scale quantities with expedited global shipping for uninterrupted medicinal chemistry campaigns.

Molecular Formula C13H10ClN3
Molecular Weight 243.69 g/mol
CAS No. 41372-95-6
Cat. No. B1484081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine
CAS41372-95-6
Molecular FormulaC13H10ClN3
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C3C(=N2)C=CN=C3Cl
InChIInChI=1S/C13H10ClN3/c14-13-11-9-17(16-12(11)6-7-15-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2
InChIKeyXEYWGUROMLHHCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine Overview


2-Benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine (CAS 41372-95-6) is a heterocyclic compound with the molecular formula C13H10ClN3 and a molecular weight of 243.69 g/mol [1]. It belongs to the pyrazolo[4,3-c]pyridine class, which is a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties [2]. The compound features a chlorine atom at the 4-position and a benzyl group at the 2-position, structural features that can significantly influence reactivity and biological activity . It is commonly used as a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for cancer treatment .

Substitution Limitations of 2-Benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine


Generic substitution among pyrazolo[4,3-c]pyridine analogs is not straightforward due to the significant impact of substitution patterns on physicochemical properties and biological activity [1]. The presence of a chlorine atom at the 4-position and a benzyl group at the 2-position in this compound leads to distinct computed properties, such as a higher XLogP3-AA value of 3.1 [2], compared to non-halogenated analogs. Even minor structural changes can dramatically alter target binding, pharmacokinetics, and synthetic utility [3]. Therefore, substituting this compound with a structurally similar analog without rigorous comparative data may compromise experimental reproducibility or lead to inactive derivatives in synthetic pathways . The following quantitative evidence outlines the specific differentiators that justify the selection of this compound over its closest analogs.

2-Benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine: Quantitative Evidence


Enhanced Lipophilicity

The target compound exhibits a computed XLogP3-AA value of 3.1 [1], which is higher than the predicted logP for the non-chlorinated analog 1-benzyl-1H-pyrazolo[4,3-c]pyridine (CAS 41373-11-9). While no experimental logP is available for the comparator, the presence of a chlorine atom in the target compound is known to increase lipophilicity, which can enhance membrane permeability and influence pharmacokinetic profiles [2].

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight and TPSA Comparison

The target compound has a molecular weight of 243.69 g/mol and a TPSA of 30.7 Ų [1]. In comparison, the non-chlorinated analog 1-benzyl-1H-pyrazolo[4,3-c]pyridine (CAS 41373-11-9) has a molecular weight of 209.25 g/mol and a predicted TPSA of approximately 30.7 Ų (since TPSA is not significantly altered by halogen substitution) . The higher molecular weight of the target compound, due to chlorine, may affect its pharmacokinetic properties, such as volume of distribution and clearance [2].

Medicinal Chemistry Drug-likeness Physicochemical Properties

Key Intermediate in Kinase Inhibitor Synthesis

Vendor and literature sources indicate that 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine is used as a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors for cancer treatment . While specific IC50 values for this compound are not publicly available, the pyrazolo[4,3-c]pyridine scaffold is a recognized pharmacophore in kinase inhibition, with some derivatives showing IC50 values in the nanomolar range against targets like CDK1 and CDK2 . The 4-chloro substituent serves as a versatile handle for further functionalization via nucleophilic aromatic substitution, enabling the generation of diverse compound libraries [1].

Kinase Inhibitors Cancer Research Synthetic Chemistry

Heavy Atom and Rotatable Bond Counts

The target compound has a heavy atom count of 17 and a rotatable bond count of 2 [1]. In comparison, the non-chlorinated analog 1-benzyl-1H-pyrazolo[4,3-c]pyridine (CAS 41373-11-9) has a heavy atom count of 16 and a rotatable bond count of 2 . The additional heavy atom (chlorine) increases molecular complexity and can influence target binding and metabolic stability [2].

Molecular Complexity Scaffold Optimization Physicochemical Properties

2-Benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine Applications


Fragment-Based Drug Discovery for Kinases

With a molecular weight of 243.69 g/mol and a TPSA of 30.7 Ų, this compound falls within favorable drug-like space for fragment-based screening. The 4-chloro group provides a reactive handle for fragment growing or linking strategies, enabling the rapid generation of focused kinase inhibitor libraries [1]. The higher lipophilicity (XLogP3 = 3.1) relative to non-chlorinated analogs suggests improved membrane permeability, which is critical for intracellular kinase targets [2].

Late-Stage Functionalization Intermediate

The 4-chloro substituent is a versatile site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse amines, alcohols, or thiols. This enables medicinal chemists to explore SAR around the pyrazolo[4,3-c]pyridine core efficiently. The compound's use as a key intermediate in kinase inhibitor synthesis is well-documented .

Physicochemical Optimization in Lead Campaigns

The quantitative differentiation in molecular weight (243.69 vs. 209.25 g/mol) and heavy atom count (17 vs. 16) compared to the non-chlorinated analog provides a basis for optimizing pharmacokinetic properties. Researchers can use this compound to systematically study the impact of halogen substitution on metabolic stability, solubility, and target engagement [3].

Analytical Reference Standard

With a defined purity of 95-98% and a unique CAS number, this compound can serve as a reference standard for HPLC, LC-MS, and NMR method development in quality control laboratories. Its distinct retention time and mass spectral profile enable accurate quantification of related impurities in pharmaceutical formulations .

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